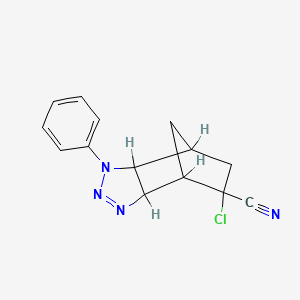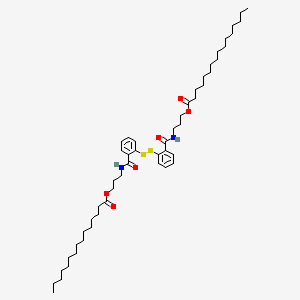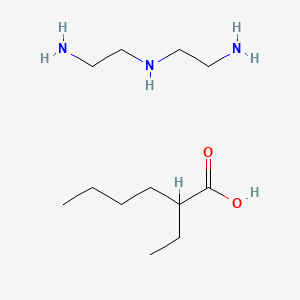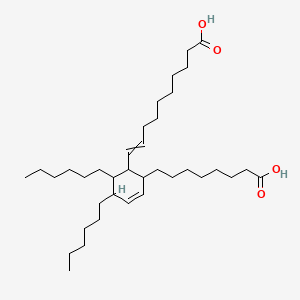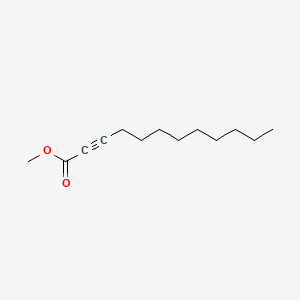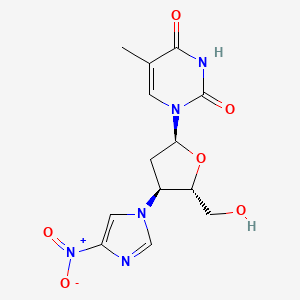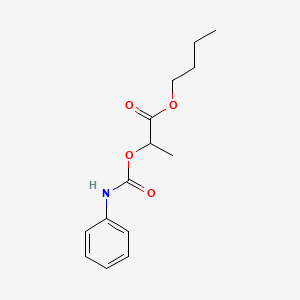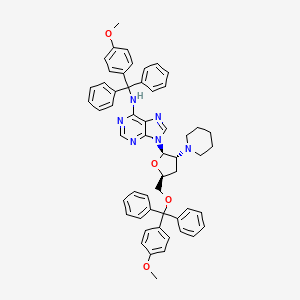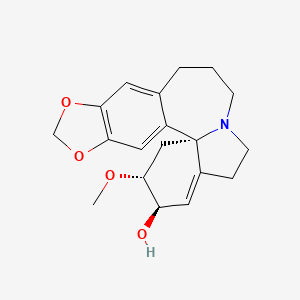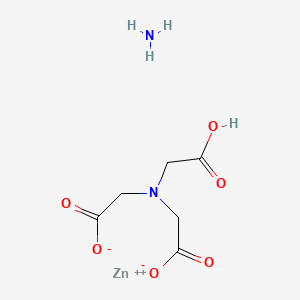
Nitrilotriacetic acid ammonium zinc salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrilotriacetic acid ammonium zinc salt is a coordination compound formed by the interaction of nitrilotriacetic acid, ammonium ions, and zinc ions. Nitrilotriacetic acid is an aminopolycarboxylic acid that acts as a chelating agent, binding to metal ions such as zinc. This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitrilotriacetic acid ammonium zinc salt can be synthesized through the reaction of nitrilotriacetic acid with zinc salts in the presence of ammonium ions. The typical reaction involves dissolving nitrilotriacetic acid in water, followed by the addition of zinc chloride and ammonium hydroxide. The reaction mixture is then heated to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistent quality of the final product. The compound is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrilotriacetic acid ammonium zinc salt undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with other metal ions.
Substitution Reactions: Ligands in the complex can be replaced by other ligands.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Complexation: Zinc chloride, ammonium hydroxide, and nitrilotriacetic acid.
Substitution: Other metal salts or ligands.
Hydrolysis: Acidic or basic solutions.
Major Products Formed
Complexation: Stable metal complexes.
Substitution: New metal-ligand complexes.
Hydrolysis: Decomposition products of nitrilotriacetic acid and zinc salts.
Wissenschaftliche Forschungsanwendungen
Nitrilotriacetic acid ammonium zinc salt has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in analytical chemistry for metal ion detection and quantification.
Biology: Employed in biochemical assays and protein purification techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of nitrilotriacetic acid ammonium zinc salt involves the chelation of metal ions. The nitrilotriacetic acid moiety binds to zinc ions through its carboxylate and amine groups, forming a stable complex. This chelation process can sequester metal ions, preventing them from participating in unwanted chemical reactions. The compound’s ability to form stable complexes with metal ions is the basis for its various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another aminopolycarboxylic acid used as a chelating agent.
Iminodiacetic acid: A related compound with similar chelating properties.
Ethylenediaminedisuccinic acid (EDDS): A biodegradable chelating agent.
Uniqueness
Nitrilotriacetic acid ammonium zinc salt is unique due to its specific interaction with zinc ions and its ability to form stable complexes under a wide range of conditions. Compared to other chelating agents like EDTA, it offers distinct advantages in terms of selectivity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
68015-78-1 |
|---|---|
Molekularformel |
C6H10N2O6Zn |
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
zinc;azane;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.H3N.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);1H3;/q;;+2/p-2 |
InChI-Schlüssel |
NFDKDWCWFNVOIA-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].N.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


